(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate
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Overview
Description
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with 2-bromobenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as titanium tetraisopropoxide (TTIP) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbamate group.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Benzoxazole: A simpler analog without the bromophenyl and carbamate groups.
2-Bromobenzaldehyde: Shares the bromophenyl group but lacks the benzoxazole and carbamate moieties.
N-Methylcarbamate: Contains the carbamate group but lacks the benzoxazole and bromophenyl components.
Uniqueness: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104029-65-4 |
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Molecular Formula |
C16H13BrN2O3 |
Molecular Weight |
361.19 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-bromophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13BrN2O3/c1-18-16(20)22-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3,(H,18,20) |
InChI Key |
POJKHTSXXFBXNE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC=CC=C1Br)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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